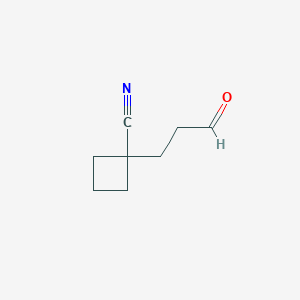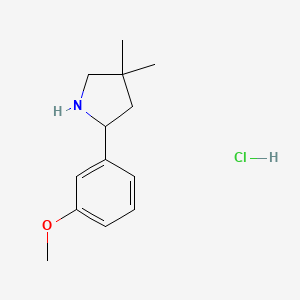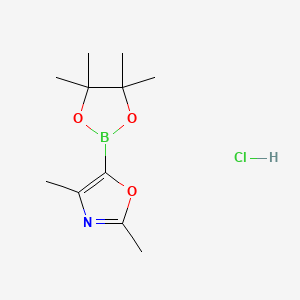
Ethyl 2-amino-2-(1-methyl-1h-imidazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
The synthesis of Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method involves the cyclization of N-substituted glycine derivatives with aldehydes or ketones in the presence of an acid catalyst.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents such as iodine or sulfur.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazole derivatives.
Marckwald Synthesis: This method involves the reaction of alpha amino nitriles with aldehydes or ketones under acidic conditions.
Analyse Des Réactions Chimiques
Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to the heme iron atom, leading to the inhibition of drug metabolism .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent used in the treatment of allergic conditions.
Etonitazene: An analgesic used for pain relief.
Omeprazole: An antiulcer agent used in the treatment of gastric ulcers.
Metronidazole: An antibacterial and antiprotozoal agent used in the treatment of bacterial and protozoal infections.
This compound is unique due to its specific structure and potential applications in various fields. Its ability to undergo various chemical reactions and its potential as a building block for the synthesis of new compounds make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
ethyl 2-amino-2-(3-methylimidazol-4-yl)acetate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)7(9)6-4-10-5-11(6)2/h4-5,7H,3,9H2,1-2H3 |
Clé InChI |
AIFWBTGSAQOBPV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CN=CN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)








![2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid](/img/structure/B13472660.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
